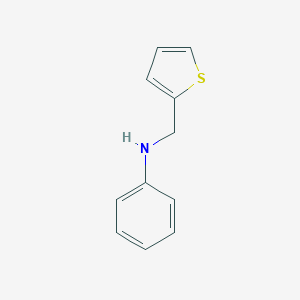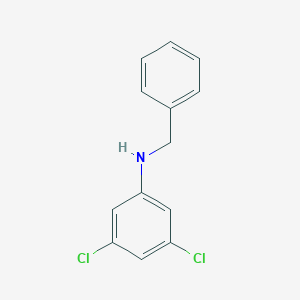![molecular formula C18H20N2O2 B266985 3-methyl-N-{3-[(propylamino)carbonyl]phenyl}benzamide](/img/structure/B266985.png)
3-methyl-N-{3-[(propylamino)carbonyl]phenyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-N-{3-[(propylamino)carbonyl]phenyl}benzamide, also known as MPCC, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is a member of the benzamide family and is synthesized through a complex process. MPCC has shown promising results in various scientific studies, making it a potential candidate for use in a range of applications.
Wirkmechanismus
The mechanism of action of 3-methyl-N-{3-[(propylamino)carbonyl]phenyl}benzamide involves the inhibition of protein kinase CK2, which is an enzyme that plays a critical role in cell growth and proliferation. By inhibiting CK2, 3-methyl-N-{3-[(propylamino)carbonyl]phenyl}benzamide can induce apoptosis in cancer cells and prevent their growth.
Biochemical and Physiological Effects:
3-methyl-N-{3-[(propylamino)carbonyl]phenyl}benzamide has several biochemical and physiological effects, including the inhibition of CK2, induction of apoptosis, and inhibition of cell growth. Additionally, 3-methyl-N-{3-[(propylamino)carbonyl]phenyl}benzamide has been shown to have anti-inflammatory properties, making it a potential candidate for use in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-methyl-N-{3-[(propylamino)carbonyl]phenyl}benzamide is its ability to inhibit CK2, making it a potential candidate for use in cancer treatment. However, one of the limitations of 3-methyl-N-{3-[(propylamino)carbonyl]phenyl}benzamide is its complex synthesis process, which can make it difficult to produce large quantities of the compound.
Zukünftige Richtungen
There are several potential future directions for the use of 3-methyl-N-{3-[(propylamino)carbonyl]phenyl}benzamide in scientific research. One potential direction is the development of 3-methyl-N-{3-[(propylamino)carbonyl]phenyl}benzamide-based therapies for the treatment of cancer and other diseases. Additionally, further studies are needed to understand the full range of biochemical and physiological effects of 3-methyl-N-{3-[(propylamino)carbonyl]phenyl}benzamide, which could lead to new applications for the compound.
In conclusion, 3-methyl-N-{3-[(propylamino)carbonyl]phenyl}benzamide is a unique chemical compound that has shown promising results in various scientific studies. Its potential use in cancer treatment and other applications makes it a valuable candidate for further research. However, more studies are needed to fully understand the biochemical and physiological effects of 3-methyl-N-{3-[(propylamino)carbonyl]phenyl}benzamide and its potential limitations.
Synthesemethoden
The synthesis of 3-methyl-N-{3-[(propylamino)carbonyl]phenyl}benzamide involves a series of chemical reactions that require specific reagents and conditions. The process begins with the reaction of 3-nitrobenzoic acid with thionyl chloride, which results in the formation of 3-chlorobenzoic acid. This acid is then reacted with 3-aminopropyl carbamate and 3-methyl aniline, resulting in the formation of 3-methyl-N-{3-[(propylamino)carbonyl]phenyl}benzamide.
Wissenschaftliche Forschungsanwendungen
3-methyl-N-{3-[(propylamino)carbonyl]phenyl}benzamide has been extensively studied for its potential use in various scientific applications. One of the most notable applications of 3-methyl-N-{3-[(propylamino)carbonyl]phenyl}benzamide is in the field of cancer research. Several studies have shown that 3-methyl-N-{3-[(propylamino)carbonyl]phenyl}benzamide can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for use in cancer treatment.
Eigenschaften
Produktname |
3-methyl-N-{3-[(propylamino)carbonyl]phenyl}benzamide |
|---|---|
Molekularformel |
C18H20N2O2 |
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
3-methyl-N-[3-(propylcarbamoyl)phenyl]benzamide |
InChI |
InChI=1S/C18H20N2O2/c1-3-10-19-17(21)15-8-5-9-16(12-15)20-18(22)14-7-4-6-13(2)11-14/h4-9,11-12H,3,10H2,1-2H3,(H,19,21)(H,20,22) |
InChI-Schlüssel |
RHWVWGUQLKACPU-UHFFFAOYSA-N |
SMILES |
CCCNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)C |
Kanonische SMILES |
CCCNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC(=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-furylmethyl)-3-[(phenoxyacetyl)amino]benzamide](/img/structure/B266903.png)
![N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-ethoxybenzamide](/img/structure/B266904.png)
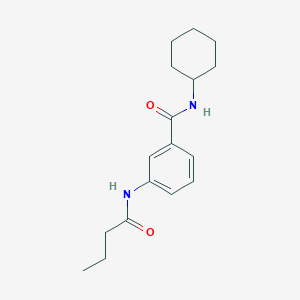
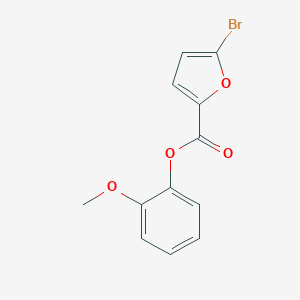
![4-isopropoxy-N-{2-[(4-isopropoxybenzoyl)amino]phenyl}benzamide](/img/structure/B266912.png)
![N-(2,3-dichlorobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B266921.png)
![(2H-1,3-Benzodioxol-5-ylmethyl)(([3-(pyrimidin-2-yloxy)phenyl]methyl))amine](/img/structure/B266922.png)
![2-(4-{[(2-Phenylethyl)amino]methyl}phenoxy)ethanol](/img/structure/B266926.png)
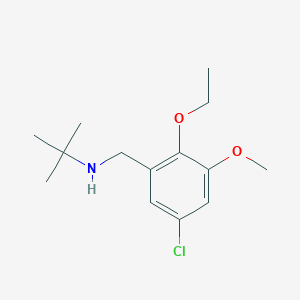
![4-[(3-Ethoxybenzyl)amino]-3-methylbenzoic acid](/img/structure/B266937.png)
![N-[(2-methoxy-1-naphthyl)methyl]-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B266939.png)
![N-[3-ethoxy-2-(2-thienylmethoxy)benzyl]-N-(3-pyridinylmethyl)amine](/img/structure/B266947.png)
